N,2,6-Trimethylaniline hydrochloride
CAS No.: 70522-62-2
Cat. No.: VC2460264
Molecular Formula: C9H14ClN
Molecular Weight: 171.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70522-62-2 |
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Molecular Formula | C9H14ClN |
Molecular Weight | 171.67 g/mol |
IUPAC Name | N,2,6-trimethylaniline;hydrochloride |
Standard InChI | InChI=1S/C9H13N.ClH/c1-7-5-4-6-8(2)9(7)10-3;/h4-6,10H,1-3H3;1H |
Standard InChI Key | GIWCHKXBXYCETK-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)NC.Cl |
Canonical SMILES | CC1=C(C(=CC=C1)C)NC.Cl |
Introduction
Chemical Identity and Structure
N,2,6-Trimethylaniline hydrochloride (CAS No. 70522-62-2) is composed of an aniline core with methyl substituents at the N, 2, and 6 positions, forming a salt with hydrogen chloride. The molecular formula is C9H14ClN with a molecular weight of 171.67 g/mol .
The parent compound, N,2,6-trimethylaniline (CAS No. 767-71-5), has a molecular formula of C9H13N and a molecular weight of 135.21 g/mol . The addition of HCl to form the salt significantly alters the compound's physicochemical properties while maintaining the core structural features.
Table 1: Chemical Identity Parameters
Parameter | Value |
---|---|
CAS Number | 70522-62-2 |
IUPAC Name | N,2,6-trimethylaniline;hydrochloride |
Molecular Formula | C9H14ClN |
Molecular Weight | 171.67 g/mol |
InChI | InChI=1S/C9H13N.ClH/c1-7-5-4-6-8(2)9(7)10-3;/h4-6,10H,1-3H3;1H |
InChIKey | GIWCHKXBXYCETK-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)NC.Cl |
Parent Compound | N,2,6-trimethylaniline (CAS 767-71-5) |
The structure reveals a typical arrangement for amine hydrochlorides, with the chloride counter-ion balancing the positive charge on the protonated nitrogen . The methyl groups at positions 2 and 6 create steric hindrance around the amine functionality, which can influence both reactivity and physical properties.
Spectroscopic Characterization
The spectra of similar compounds like 2,4,6-trimethylaniline show distinctive patterns in:
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¹H NMR: Signals for aromatic protons (6.5-7.0 ppm), N-H protons (3.5-4.5 ppm), and methyl groups (2.0-2.5 ppm)
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Mass spectrometry: Major fragments including the molecular ion and characteristic fragmentation patterns
For the hydrochloride salt, these spectra would exhibit shifts consistent with protonation of the nitrogen atom, particularly:
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Downfield shift of signals associated with the amino group in NMR
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Changed fragmentation patterns in mass spectrometry
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Characteristic N-H stretching bands in IR spectra
These spectroscopic characteristics serve as valuable analytical markers for identification and purity assessment.
Parameter | Details |
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Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) |
Target Organs | Blood, Liver |
Special Concerns | Methemoglobinemia risk |
Proper Storage | Store under inert atmosphere (argon) |
Emergency Limits | TEEL-1: 0.26 mg/m³, TEEL-2: 2.9 mg/m³, TEEL-3: 10 mg/m³ |
Occupational Exposure Band | E (≤0.1 ppm) |
Proper handling procedures include:
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Use of appropriate personal protective equipment
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Adequate ventilation
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Storage under inert atmosphere
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Avoidance of skin contact and inhalation
Research Significance and Future Directions
N,2,6-Trimethylaniline hydrochloride represents an important compound within the class of substituted anilines, with several aspects worthy of further investigation:
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Structure-Activity Relationships:
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The influence of the N-methyl group on reactivity compared to other trimethylanilines
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Effects of the 2,6-dimethyl substitution pattern on steric properties
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Synthetic Methodologies:
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Development of more efficient and selective synthesis routes
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Green chemistry approaches to reduce environmental impact
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Applications Development:
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Exploration of potential catalytic applications
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Investigation of pharmaceutical applications based on biological activity profiles
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Toxicological Research:
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Comprehensive assessment of long-term health effects
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Mechanistic studies on metabolism and biotransformation
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The unique structural features of this compound, particularly the N-methyl group combined with the 2,6-dimethyl substitution pattern, provide interesting opportunities for comparative studies with other substituted anilines.
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